molecular formula C10H13BrN2O2 B6267036 methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate CAS No. 1289049-65-5

methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate

Cat. No.: B6267036
CAS No.: 1289049-65-5
M. Wt: 273.13 g/mol
InChI Key: MNGGETUOHBKPJD-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Safety and Hazards

The compound is associated with several hazard statements including H303, H313, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate typically involves the reaction of 3-bromo-5-methylpyridin-2-amine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-methylpyridine
  • 3-Bromo-2-chloro-5-methylpyridine
  • 2-Amino-3-bromo-5-methylpyridine

Uniqueness

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of novel compounds with unique properties .

Properties

CAS No.

1289049-65-5

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H13BrN2O2/c1-7-5-8(11)10(13-6-7)12-4-3-9(14)15-2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

MNGGETUOHBKPJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NCCC(=O)OC)Br

Purity

0

Origin of Product

United States

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